4-Methylumbelliferyl alpha-L-rhamnopyranoside

Overview

Description

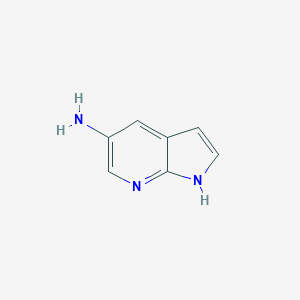

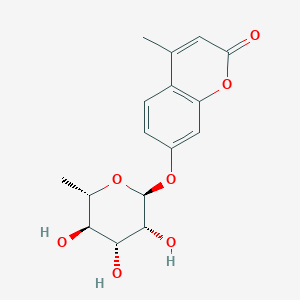

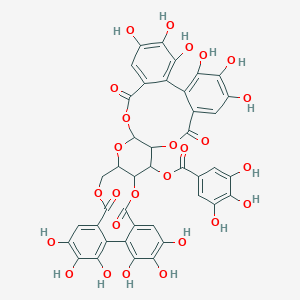

4-Methylumbelliferyl alpha-L-rhamnopyranoside is a fluorogenic enzyme substrate . It is used in diagnostic applications such as the detection of bacterial growth or in food testing . The compound has a molecular weight of 322.31 and a molecular formula of C16H18O7 .

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl alpha-L-rhamnopyranoside is represented by the formula C16H18O7 . The InChI code for the compound is 1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3 .Physical And Chemical Properties Analysis

4-Methylumbelliferyl alpha-L-rhamnopyranoside is a white to off-white powder . It has a molecular weight of 322.31 and a molecular formula of C16H18O7 . The compound should be stored at temperatures below -15°C .Scientific Research Applications

Biochemistry: Enzyme Substrate

4-Methylumbelliferyl alpha-L-rhamnopyranoside: is a fluorogenic substrate for enzyme assays . It’s used to measure the activity of enzymes like α-L-rhamnosidase, which plays a role in the breakdown of complex sugars. The compound fluoresces upon enzymatic cleavage, allowing researchers to quantify enzyme activity based on the intensity of fluorescence.

Molecular Biology: Nucleic Acid Detection

In molecular biology, this compound is utilized to detect DNA or RNA. It binds to nucleic acids and emits light upon excitation with a specific wavelength . This property is particularly useful in various assays, including those for gene expression and pathogen detection.

Medical Diagnostics: Bacterial Growth Detection

4-Methylumbelliferyl alpha-L-rhamnopyranoside: serves as a diagnostic tool for detecting bacterial growth. Its fluorescence upon enzymatic action by bacterial ribonucleases makes it a valuable asset in clinical microbiology for identifying bacterial contamination in samples .

Environmental Science: Metal Ion Detection

The compound has applications in environmental science as a strong ligand for certain metal ions, such as copper (II). It can be used in environmental testing to detect and quantify the presence of these ions in various samples .

Food Industry: Food Testing

In the food industry, 4-Methylumbelliferyl alpha-L-rhamnopyranoside is used to test for the presence of bacteria in food products. The fluorescence response helps ensure food safety by indicating microbial contamination .

Pharmaceutical Research: Drug Development

This compound is also significant in pharmaceutical research. It can be used in drug development as a part of high-throughput screening assays to identify potential drug candidates that interact with specific enzymes or receptors .

Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl alpha-L-rhamnopyranoside is the enzyme alpha-L-rhamnosidase . This enzyme plays a crucial role in the hydrolysis of terminal non-reducing alpha-L-rhamnose residues in alpha-L-rhamnosides .

Mode of Action

4-Methylumbelliferyl alpha-L-rhamnopyranoside acts as a fluorogenic substrate for alpha-L-rhamnosidase . Upon cleavage by the enzyme, it yields a blue fluorescent solution . This fluorescence can be detected and measured, providing a means to monitor the activity of the enzyme.

Result of Action

The cleavage of 4-Methylumbelliferyl alpha-L-rhamnopyranoside by alpha-L-rhamnosidase results in the release of a blue fluorescent compound . This fluorescence can be used as a marker to track the activity of the enzyme, providing valuable information about the enzyme’s function in various biological processes.

properties

IUPAC Name |

4-methyl-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13-,14+,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHENXHLAUMBH-JKNOJPNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl alpha-L-rhamnopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione](/img/structure/B19688.png)

![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B19717.png)